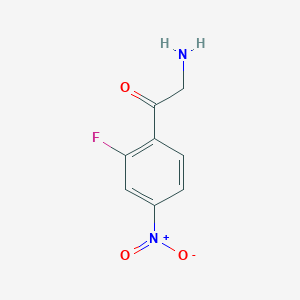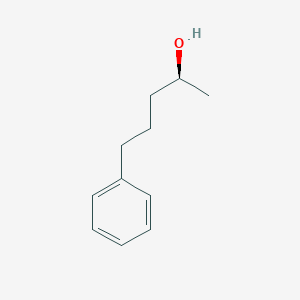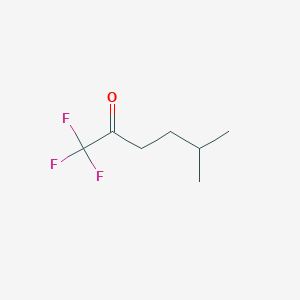
6-(1h-Pyrazol-1-yl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-Pyrazol-1-yl)hexanoic acid is an organic compound that features a pyrazole ring attached to a hexanoic acid chain The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-1-yl)hexanoic acid typically involves the formation of the pyrazole ring followed by its attachment to the hexanoic acid chain. One common method is the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions to form the pyrazole ring. This is followed by the alkylation of the pyrazole with a suitable hexanoic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as transition metals or organocatalysts may be employed to enhance the efficiency of the cyclization and alkylation steps. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more sustainable.
化学反応の分析
Types of Reactions
6-(1H-Pyrazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hexanol or hexanal derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
科学的研究の応用
6-(1H-Pyrazol-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-(1H-Pyrazol-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. The hexanoic acid chain can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid: Similar structure but with a pyrrole ring instead of a pyrazole ring.
2,6-Bis(1H-pyrazol-1-yl)isonicotinic acid: Contains two pyrazole rings attached to a nicotinic acid core.
6-[1-(1H-pyrazol-1-yl)acetamido]hexanoic acid: Similar structure with an acetamido group instead of a carboxylic acid group.
Uniqueness
6-(1H-Pyrazol-1-yl)hexanoic acid is unique due to its specific combination of a pyrazole ring and a hexanoic acid chain, which imparts distinct chemical and biological properties. The presence of the pyrazole ring allows for versatile chemical modifications, while the hexanoic acid chain enhances its solubility and bioavailability.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
6-pyrazol-1-ylhexanoic acid |
InChI |
InChI=1S/C9H14N2O2/c12-9(13)5-2-1-3-7-11-8-4-6-10-11/h4,6,8H,1-3,5,7H2,(H,12,13) |
InChIキー |
QTOSTXDKNMCOMF-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




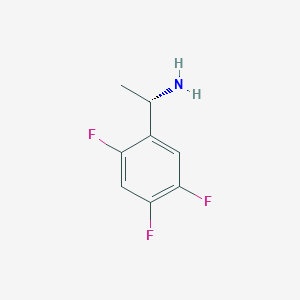
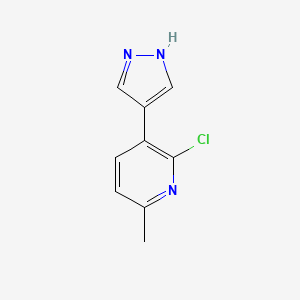

![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
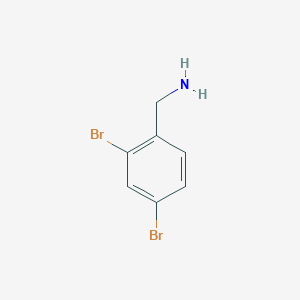
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
